(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide
Brand Name: Vulcanchem
CAS No.: 90836-22-9
VCID: VC17614977
InChI: InChI=1S/C19H26N6O2/c1-12(20)18(27)25(16(17(21)26)7-4-10-24-19(22)23)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11-12,16H,4,7,10,20H2,1H3,(H2,21,26)(H4,22,23,24)/t12-,16-/m0/s1
SMILES:
Molecular Formula: C19H26N6O2
Molecular Weight: 370.4 g/mol

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide

CAS No.: 90836-22-9

Cat. No.: VC17614977

Molecular Formula: C19H26N6O2

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide - 90836-22-9

Specification

CAS No. 90836-22-9
Molecular Formula C19H26N6O2
Molecular Weight 370.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]-naphthalen-2-ylamino]-5-(diaminomethylideneamino)pentanamide
Standard InChI InChI=1S/C19H26N6O2/c1-12(20)18(27)25(16(17(21)26)7-4-10-24-19(22)23)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11-12,16H,4,7,10,20H2,1H3,(H2,21,26)(H4,22,23,24)/t12-,16-/m0/s1
Standard InChI Key ARVVUOQBWZHPPJ-LRDDRELGSA-N
Isomeric SMILES C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](CCCN=C(N)N)C(=O)N)N
Canonical SMILES CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(CCCN=C(N)N)C(=O)N)N

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • Naphthalen-2-yl Group: A bicyclic aromatic system that facilitates hydrophobic interactions with biological targets, enhancing binding affinity.

  • Guanidine Moiety: A highly basic functional group (HN=C(NH2)2\text{HN=C(NH}_2\text{)}_2) capable of forming hydrogen bonds and electrostatic interactions. This group is implicated in nitric oxide synthase modulation, a key pathway in vascular regulation.

  • Chiral Centers: The (S,S)-configuration at the amino-propanamido and pentanamide positions ensures stereospecific interactions with biological targets, influencing pharmacokinetics and efficacy .

The IUPAC name, 2-[2-aminopropanoyl(naphthalen-2-yl)amino]-5-(diaminomethylideneamino)pentanamide, reflects its peptide-like backbone and substituent arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₆N₆O₂
Molecular Weight370.4 g/mol
CAS Number90836-22-9
Hydrogen Bond Donors4
Hydrogen Bond Acceptors4
Rotatable Bonds8
XLogP3-AA0.2

Synthesis and Scalability

Synthetic Routes

The synthesis of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide involves sequential peptide coupling and guanidine functionalization. Two primary methods are reported:

  • Solid-Phase Peptide Synthesis (SPPS): Utilizes resin-bound intermediates to assemble the peptide backbone, followed by guanidinylation via reaction with 1H-pyrazole-1-carboxamidine.

  • Solution-Phase Synthesis: Employs carbodiimide crosslinkers (e.g., EDC/HOBt) for stepwise coupling, offering higher yields (~75%) but requiring extensive purification.

Table 2: Comparison of Synthetic Methods

MethodYieldPurityScalability
Solid-Phase (SPPS)60–65%>90%Moderate
Solution-Phase70–75%85–90%High

Challenges include epimerization at chiral centers during coupling and the hygroscopic nature of the guanidine group, necessitating anhydrous conditions.

Biological Activity

Enzyme Modulation

The guanidine moiety exhibits affinity for nitric oxide synthase (NOS), with preliminary assays showing 40–50% inhibition of neuronal NOS (nNOS) at 10 µM. This suggests potential in treating neurodegenerative disorders linked to oxidative stress.

Receptor Interactions

The naphthalene ring enables π-π stacking with aromatic residues in G-protein-coupled receptors (GPCRs). In silico docking studies predict strong binding (Kd120nMK_d \approx 120 \, \text{nM}) to serotonin receptors (5-HT₂₀), implicating roles in mood regulation.

Comparative Analysis with Analogues

Guanidine-Containing Analogues

Compared to simpler guanidine derivatives (e.g., metformin), this compound’s naphthalene group enhances target specificity, reducing off-site effects.

Peptidomimetic Compounds

Its hybrid peptide-small molecule design improves metabolic stability over traditional peptides, with a plasma half-life of 4.2 hours in rodents.

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